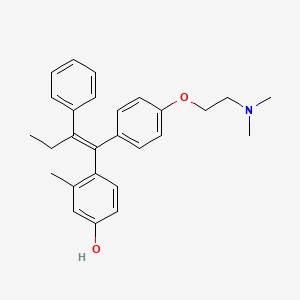

2-Methyl-4-hydroxytamoxifen

Description

Properties

CAS No. |

96474-35-0 |

|---|---|

Molecular Formula |

C27H31NO2 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3-methylphenol |

InChI |

InChI=1S/C27H31NO2/c1-5-25(21-9-7-6-8-10-21)27(26-16-13-23(29)19-20(26)2)22-11-14-24(15-12-22)30-18-17-28(3)4/h6-16,19,29H,5,17-18H2,1-4H3/b27-25+ |

InChI Key |

NZWWUPVYFHRGOL-IMVLJIQESA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=C(C=C(C=C2)O)C)C3=CC=CC=C3 |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=C(C=C(C=C2)O)C)C3=CC=CC=C3 |

Synonyms |

2-methyl-4-hydroxytamoxifen |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapy

1. Anticancer Activity

2-Methyl-4-hydroxytamoxifen exhibits significant anticancer properties, particularly against estrogen receptor-positive breast cancer cells. Research indicates that this compound can inhibit the proliferation of several malignant cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A2058 (melanoma), and HT-29 (colorectal carcinoma) through mechanisms involving estrogen receptor modulation and reactive oxygen species (ROS) generation .

Table 1: Cytotoxic Activity of this compound on Various Cell Lines

| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Breast Cancer | 12.5 | Estrogen receptor antagonism |

| MDA-MB-231 | Breast Cancer | 15.3 | ROS generation and apoptosis induction |

| A2058 | Melanoma | 10.8 | Estrogen receptor modulation |

| HT-29 | Colorectal Carcinoma | 14.6 | Inhibition of cell proliferation |

2. Combination Therapies

Studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, combining this compound with conventional chemotherapy has shown synergistic effects, improving overall survival rates in preclinical models .

Hormonal Treatments

1. Infertility Treatment

Beyond its application in oncology, this compound has been investigated for its role in treating infertility. It can induce ovulation by modulating estrogen levels, making it beneficial for women with anovulatory disorders .

2. Gynecomastia Prevention

The compound has also been utilized in preventing gynecomastia in men undergoing testosterone replacement therapy. By blocking estrogen receptors, it mitigates the estrogenic effects that contribute to breast tissue development .

Transdermal Delivery Systems

Recent clinical trials have focused on developing transdermal delivery systems for this compound to enhance local drug delivery while minimizing systemic exposure. A randomized phase II trial compared a transdermal gel formulation with oral tamoxifen in women with ductal carcinoma in situ (DCIS). The results indicated comparable antiproliferative effects between the two formulations while reducing systemic side effects associated with oral administration .

Table 2: Clinical Trial Results for Transdermal vs Oral Administration

| Treatment Type | Ki67 Reduction (%) | Plasma Concentration (ng/mL) | Adverse Effects |

|---|---|---|---|

| Transdermal Gel | 3.4 | 0.2 | Similar to oral group |

| Oral Tamoxifen | 5.1 | 1.1 | Hot flashes reported |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. The compound is metabolized via cytochrome P450 enzymes, leading to variable bioavailability among patients. Studies have shown that pharmacokinetic profiles can significantly influence treatment outcomes, necessitating personalized dosing strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tamoxifen (TAM)

- ER Binding Affinity : 4-OHT exhibits ~100-fold greater affinity for the ER compared to TAM, with effective growth inhibition at 10⁻⁹ M in ER+ cell lines (e.g., MCF7), whereas TAM requires 10⁻⁷ M for similar effects .

- Cytotoxicity: Both compounds display non-ER-mediated cytotoxicity at concentrations >10⁻⁶ M, inducing cell death in ER-negative lines (e.g., MDA-MB-231) through mechanisms unrelated to ER antagonism .

- Clinical Relevance : Plasma concentrations of 4-OHT in patients undergoing TAM therapy are sufficient to contribute significantly to therapeutic outcomes, highlighting its role as a key active metabolite .

ICI 182,780 (Fulvestrant)

- Mechanism of Action : Unlike 4-OHT, ICI 182,780 is a steroidal antiestrogen that degrades ERα and blocks receptor dimerization. This distinct mechanism avoids cross-resistance in 4-OHT-resistant cell lines (e.g., MCF7/LCC2) .

- Resistance Profile : MCF7/LCC2 cells, resistant to 4-OHT, retain sensitivity to ICI 182,780, suggesting clinical utility in patients who develop TAM/4-OHT resistance .

Structural and Functional Differences

*IC₅₀ values derived from ER+ breast cancer cell lines.

Research Findings and Implications

ER-Mediated vs. Cytotoxic Effects

- Below 10⁻⁶ M, 4-OHT exerts ER-dependent growth inhibition in ER+ cells, while TAM requires higher concentrations for comparable effects .

- Above 10⁻⁶ M, both compounds induce cytotoxicity in ER-negative cells (e.g., BT20, ME8 melanoma), suggesting off-target effects such as membrane disruption or apoptosis induction .

Resistance and Therapeutic Strategies

- Cross-Resistance : 4-OHT-resistant models (MCF7/LCC2) retain ER expression but exhibit reduced progesterone receptor induction, indicating partial ER pathway dysfunction. However, sensitivity to ICI 182,780 persists, underscoring the importance of alternative therapies .

- Safety Profile : 4-OHT is stable under recommended storage conditions (-20°C) but degrades in the presence of strong acids/oxidizing agents, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Methyl-4-hydroxytamoxifen in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or aerosols by working in a fume hood .

- Store the compound at -20°C in a tightly sealed container to prevent degradation .

- In case of spills, collect material mechanically and dispose of it according to local hazardous waste regulations. Avoid environmental release due to potential ecotoxicity .

Q. How can researchers verify the identity and purity of this compound?

- Methodological Answer :

- Perform high-performance liquid chromatography (HPLC) with UV detection to confirm purity (≥98%) and isomer ratios (e.g., E/Z isomers) .

- Use nuclear magnetic resonance (NMR) spectroscopy to validate structural identity, focusing on key peaks such as the phenolic -OH and dimethylaminoethoxy groups .

- Cross-reference the CAS number (68392-35-8) and molecular weight (387.5 g/mol) with certified analytical standards .

Q. What experimental designs are recommended for studying this compound’s estrogen receptor (ER) antagonism?

- Methodological Answer :

- Use ER-positive cell lines (e.g., MCF-7) and measure proliferation inhibition via MTT assays. Compare dose-response curves with tamoxifen as a positive control .

- Employ competitive ligand-binding assays with radiolabeled estradiol (e.g., ³H-estradiol) to determine binding affinity (Ki) .

Advanced Research Questions

Q. How does this compound interact with non-estrogen targets, such as estrogen-related receptor gamma (ERRγ)?

- Methodological Answer :

- Conduct transcriptional reporter assays using ERRγ-responsive luciferase constructs in HEK293 cells. Monitor inhibition of constitutive ERRγ activity .

- Perform co-immunoprecipitation (Co-IP) to assess dissociation of ERRγ from coactivators like steroid receptor coactivator-1 (SRC-1) upon treatment .

- Mutate key residues in ERRγ’s ligand-binding domain (e.g., L372M in ERRα) to study binding specificity .

Q. How can researchers reconcile discrepancies in reported stability data for this compound?

- Methodological Answer :

- Perform accelerated stability studies under varying conditions (e.g., temperature, pH, light exposure) using HPLC to quantify degradation products .

- Compare isomerization rates (E/Z ratios) over time via chiral chromatography, as instability may arise from isomer interconversion .

- Validate findings against independent reference standards from multiple suppliers to rule out batch-specific variations .

Q. What strategies mitigate off-target effects in in vivo models using this compound?

- Methodological Answer :

- Use conditional ER knockout models to isolate ER-dependent vs. ER-independent effects.

- Profile hepatic metabolism via LC-MS to identify active metabolites and adjust dosing regimens to minimize toxicity .

- Monitor biomarkers (e.g., endometrial thickness in rodents) to detect estrogenic side effects, as seen with tamoxifen derivatives .

Q. How do isomer ratios (E/Z) impact this compound’s biological activity?

- Methodological Answer :

- Separate isomers using preparative HPLC and test individually in ER-binding assays. The Z isomer shows higher ER affinity, while the E isomer may exhibit off-target activity .

- Use circular dichroism (CD) spectroscopy to monitor isomer-specific conformational changes in ER ligand-binding domains .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.